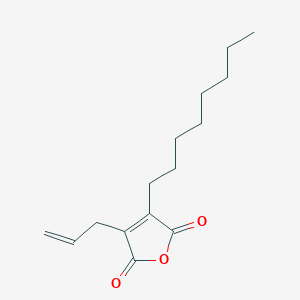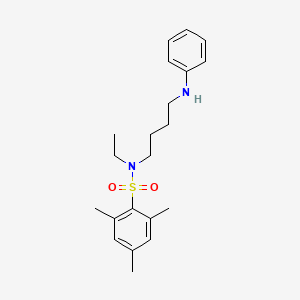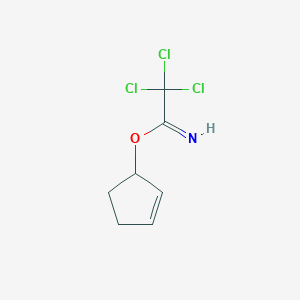
Benzenebutanoic acid, 4-nitro-, 2-naphthalenylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenebutanoic acid, 4-nitro-, 2-naphthalenylmethyl ester is a chemical compound known for its unique structure and properties It is composed of a benzenebutanoic acid backbone with a 4-nitro group and a 2-naphthalenylmethyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenebutanoic acid, 4-nitro-, 2-naphthalenylmethyl ester typically involves esterification reactions. One common method is the reaction of benzenebutanoic acid, 4-nitro- with 2-naphthalenylmethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenebutanoic acid, 4-nitro-, 2-naphthalenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: 4-amino-benzenebutanoic acid, 2-naphthalenylmethyl ester.
Reduction: Benzenebutanoic acid, 4-nitro-, 2-naphthalenylmethanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Benzenebutanoic acid, 4-nitro-, 2-naphthalenylmethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzenebutanoic acid, 4-nitro-, 2-naphthalenylmethyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis. These interactions can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenebutanoic acid, 4-nitro-, methyl ester.
- Benzenebutanoic acid, 2-nitro-γ-oxo-, ethyl ester.
Comparison
Benzenebutanoic acid, 4-nitro-, 2-naphthalenylmethyl ester is unique due to the presence of the 2-naphthalenylmethyl ester group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
766546-25-2 |
|---|---|
Molekularformel |
C21H19NO4 |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
naphthalen-2-ylmethyl 4-(4-nitrophenyl)butanoate |
InChI |
InChI=1S/C21H19NO4/c23-21(7-3-4-16-9-12-20(13-10-16)22(24)25)26-15-17-8-11-18-5-1-2-6-19(18)14-17/h1-2,5-6,8-14H,3-4,7,15H2 |
InChI-Schlüssel |
DSESBFLTXCBQFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)COC(=O)CCCC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


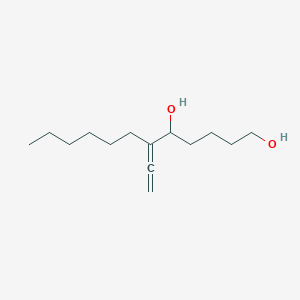
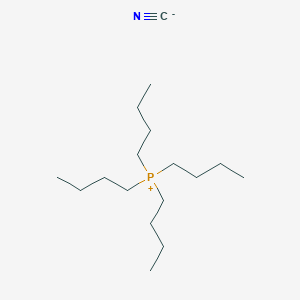

![2-[3-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylpropylsulfanyl]-4,6-bis(2-methylpropyl)phenol](/img/structure/B14214873.png)
![2-{[2-(Benzylamino)ethyl]amino}-2-methylpropan-1-ol](/img/structure/B14214881.png)
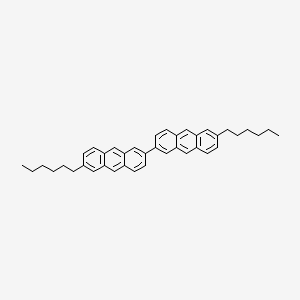
![4-[Bis(2-chloroethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14214895.png)
![[(Cholestan-3-yl)oxy]methanol](/img/structure/B14214910.png)
![2-{[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14214913.png)
![2-[E-2-(4-Diethylaminomethyl-phenyl)-vinyl]-benzoic acid](/img/structure/B14214926.png)
![2H-Azepin-2-one, 1-[1-(2-bromo-5-fluorophenyl)ethenyl]hexahydro-](/img/structure/B14214938.png)
